BAY-41-8543

Übersicht

Beschreibung

BAY 41-8543 is a chemical compound known for its role as a nitric oxide-independent stimulator of soluble guanylyl cyclase. This compound has shown significant potential in cardiovascular research due to its vasodilatory and antiplatelet effects. It is particularly noted for its ability to stimulate soluble guanylyl cyclase, leading to increased production of cyclic guanosine monophosphate, which plays a crucial role in various physiological processes .

Biologische Aktivität

Bay-41-8543 has been shown to have a variety of biological activities, including modulation of neurotransmitter release, modulation of cell proliferation, and modulation of gene expression. It has also been shown to have a potent effect on the histamine H3 receptor, and can modulate the release of various neurotransmitters in the brain.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various enzymes and proteins, including phosphodiesterase, adenylate cyclase, and protein kinase C. In addition, it has been shown to modulate the expression of various genes, including those involved in inflammation and cell proliferation.

Wissenschaftliche Forschungsanwendungen

BAY 41-8543 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of soluble guanylyl cyclase activation and its role in various chemical processes.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.

Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, pulmonary hypertension, and other conditions related to vascular function.

Industry: Utilized in the development of new drugs and therapeutic agents targeting soluble guanylyl cyclase

In Vivo

Bay-41-8543 has been used in a variety of animal studies to investigate its pharmacological properties and its effects on biological systems. Studies have shown that this compound has a potent effect on the histamine H3 receptor, and can modulate the release of various neurotransmitters in the brain. It has also been used to investigate its effects on learning, memory, and behavior in animal models of Alzheimer’s disease and Parkinson’s disease.

In Vitro

Bay-41-8543 has also been used in a variety of in vitro studies to investigate its pharmacological properties and its effects on biological systems. Studies have shown that this compound has a potent effect on the histamine H3 receptor, and can modulate the release of various neurotransmitters in the brain. It has also been used to investigate its effects on cell proliferation, apoptosis, and gene expression in a variety of cell lines.

Wirkmechanismus

BAY 41-8543 exerts its effects by stimulating soluble guanylyl cyclase, leading to increased production of cyclic guanosine monophosphate. This molecule acts as a second messenger, promoting vasodilation, inhibiting smooth muscle proliferation, and reducing platelet aggregation. The compound’s mechanism of action involves direct activation of soluble guanylyl cyclase and enhancing its sensitivity to nitric oxide .

Similar Compounds:

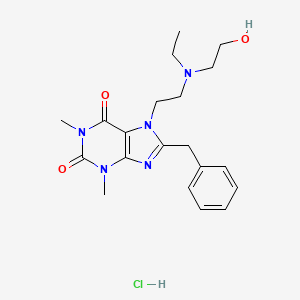

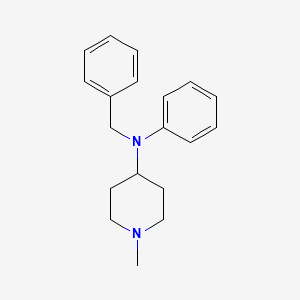

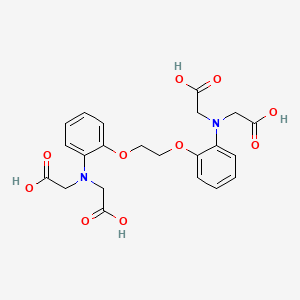

BAY 41-2272: Another soluble guanylyl cyclase stimulator with similar properties but different potency and specificity.

Riociguat: A clinically approved soluble guanylyl cyclase stimulator used to treat pulmonary hypertension.

YC-1: An earlier soluble guanylyl cyclase stimulator with less specificity compared to BAY 41-8543

Uniqueness: BAY 41-8543 is unique due to its high potency and specificity as a nitric oxide-independent stimulator of soluble guanylyl cyclase. It has shown significant potential in preclinical studies for its vasodilatory and antiplatelet effects, making it a valuable tool for cardiovascular research .

Vorteile Und Einschränkungen Für Laborexperimente

Bay-41-8543 has been widely used in laboratory experiments to study its pharmacological properties and its effects on biological systems. One of the main advantages of using this compound in laboratory experiments is that it is a small molecule agonist of the G-protein-coupled receptor (GPCR) family, specifically the histamine H3 receptor, which makes it easier to study its effects on various biological systems. In addition, this compound has been shown to have a potent effect on the histamine H3 receptor, and can modulate the release of various neurotransmitters in the brain, making it useful for studying the effects of neurotransmitters on various biological systems. However, one of the main limitations of using this compound in laboratory experiments is that it is a synthetic compound, which means that it can be difficult to obtain in large quantities.

Zukünftige Richtungen

Bay-41-8543 has been widely studied for its potential roles in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and obesity. In addition, further research is needed to investigate its potential roles in the treatment of other diseases, such as depression, anxiety, and addiction. Furthermore, further research is needed to investigate the biochemical and physiological effects of this compound, as well as its potential roles in modulating cell proliferation, apoptosis, and gene expression. Finally, further research is needed to investigate the potential therapeutic applications of this compound, as well as its potential side effects.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

BAY-41-8543 stimulates the recombinant sGC in a concentration-dependent manner . It interacts with the enzyme directly, making it more sensitive to its endogenous activator, nitric oxide (NO) . This interaction results in an increase in cyclic guanosine monophosphate (cGMP) production .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It is a potent relaxing agent of aortas, saphenous arteries, coronary arteries, and veins . In platelets, this compound inhibits collagen-mediated aggregation and is a potent direct stimulator of the cyclic GMP/PKG/VASP pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the heme-containing enzyme, sGC . This binding is independent of NO but is enhanced in the presence of NO . The interaction results in an increase in cGMP production, which is a second messenger involved in various cellular processes .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent reductions in mean pulmonary arterial pressure and vascular resistance . It also reversed vascular remodeling and right heart hypertrophy in several experimental models of pulmonary hypertension .

Metabolic Pathways

This compound is involved in the NO/sGC/cGMP signaling pathway . It interacts with the enzyme sGC, leading to an increase in cGMP production

Transport and Distribution

It has been detected in lung tissue and broncho-alveolar fluid after intratracheal delivery at higher concentrations than after oral administration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BAY 41-8543 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of BAY 41-8543 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: BAY 41-8543 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert BAY 41-8543 into reduced forms with different chemical properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of BAY 41-8543 .

Eigenschaften

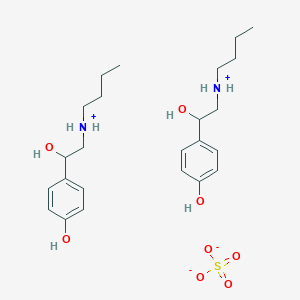

IUPAC Name |

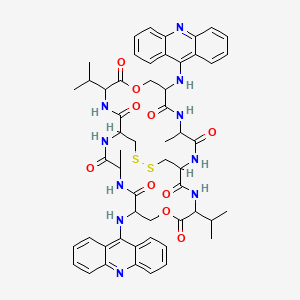

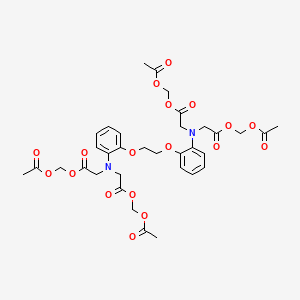

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYFUZRYBJBAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180342 | |

| Record name | BAY-41-8543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256498-66-5 | |

| Record name | BAY-41-8543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-41-8543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-41-8543 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is BAY 41-8543 and what is its mechanism of action?

A1: BAY 41-8543 is a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , ] Unlike NO, which activates sGC by binding to its reduced heme moiety, BAY 41-8543 directly stimulates the enzyme, even in the presence of oxidative stress that can impair NO signaling. [, ] This stimulation leads to increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). [] Elevated cGMP levels then activate downstream effectors like protein kinases, ultimately leading to vasodilation. [, , , , , , , , , , ]

Q2: How does BAY 41-8543 compare to NO donors in terms of efficacy and limitations?

A2: While both BAY 41-8543 and NO donors increase cGMP levels, their mechanisms differ. BAY 41-8543 directly stimulates sGC, whereas NO donors rely on NO bioavailability. [, , , ] In conditions like diabetes, aging, and hypertension where NO production is compromised, BAY 41-8543 may offer superior efficacy over NO donors. [] Furthermore, BAY 41-8543 can synergize with both exogenous and endogenous NO, enhancing vasodilatory responses. [, ]

Q3: Can BAY 41-8543 restore erectile function in animal models of erectile dysfunction?

A3: Yes, research shows that BAY 41-8543 induces significant erectile responses in rats, even in the presence of conditions that inhibit NO formation or damage the cavernosal nerves. [] This suggests its potential for treating erectile dysfunction (ED), especially in cases where traditional PDE5 inhibitors are ineffective due to impaired NO signaling. [, ]

Q4: What is the role of BAY 41-8543 in treating pulmonary hypertension?

A4: BAY 41-8543 demonstrates promising results in pre-clinical models of pulmonary hypertension (PH). Studies highlight its ability to reduce pulmonary vascular resistance, improve right ventricular function, and protect pulmonary artery endothelial function. [, , , , , , , , ] These findings suggest its potential as a novel therapeutic strategy for PH, particularly in cases with impaired NO responsiveness. []

Q5: How does BAY 41-8543 affect cardiac remodeling in models of heart failure?

A6: Studies show that BAY 41-8543 can attenuate cardiac hypertrophy, fibrosis, and diastolic dysfunction in animal models of heart failure. [, , , ] These beneficial effects are linked to its ability to improve NO/sGC/cGMP signaling, which plays a crucial role in regulating cardiac function and remodeling. []

Q6: Can BAY 41-8543 be administered through inhalation, and what are the advantages?

A8: Yes, BAY 41-8543 can be delivered through inhalation, offering targeted delivery to the lungs. [, , , ] This administration route minimizes systemic exposure and reduces the risk of systemic side effects, such as hypotension, compared to intravenous or oral administration. [, ]

Q7: Are there any limitations to using BAY 41-8543 as a therapeutic agent?

A9: While pre-clinical studies show promise for BAY 41-8543, further research is needed to confirm its efficacy and safety in humans. Potential long-term effects, optimal dosage regimens, and possible drug interactions require further investigation. [] Additionally, the development of sGC stimulators like BAY 41-8543 is challenged by the complexity of synthesizing these compounds and the need for robust analytical methods for their characterization and quantification. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)